![molecular formula C11H12Cl3N3O B13625937 4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-aminedihydrochloride](/img/structure/B13625937.png)
4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-aminedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-aminedihydrochloride is a chemical compound with the molecular formula C11H12Cl3N3O. This compound is known for its unique structure, which includes a chloropyridine moiety linked to a pyridine-2-amine via an oxy-methyl bridge. It is often used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-aminedihydrochloride typically involves a multi-step process. One common method includes the reaction of 5-chloropyridin-3-ol with a suitable chloromethylating agent to form 5-chloropyridin-3-yl chloromethyl ether. This intermediate is then reacted with pyridin-2-amine under controlled conditions to yield the desired product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings .
化学反応の分析
Types of Reactions
4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce the corresponding amine derivatives .
科学的研究の応用
4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-aminedihydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-aminedihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
類似化合物との比較
Similar Compounds
- 4-Chloropyridine
- 5-Chloropyridin-3-ol
- Pyridin-2-amine
- 3-Amino-4-chloropyridine
Uniqueness
What sets 4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-aminedihydrochloride apart from similar compounds is its unique structure, which allows for specific interactions with biological targets. This makes it a valuable tool in research and potential therapeutic applications.
特性
分子式 |
C11H12Cl3N3O |
|---|---|
分子量 |
308.6 g/mol |
IUPAC名 |
4-[(5-chloropyridin-3-yl)oxymethyl]pyridin-2-amine;dihydrochloride |
InChI |
InChI=1S/C11H10ClN3O.2ClH/c12-9-4-10(6-14-5-9)16-7-8-1-2-15-11(13)3-8;;/h1-6H,7H2,(H2,13,15);2*1H |
InChIキー |
VVWDPBNKOLMDAY-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1COC2=CC(=CN=C2)Cl)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13625858.png)

![N-[3-(Aminomethyl)-4-fluorophenyl]-N-methylmethanesulfonamide](/img/structure/B13625875.png)




![6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride](/img/structure/B13625910.png)




